molecular formula C32H46O4 B1665820 Atocalcitol CAS No. 302904-82-1

Atocalcitol

Katalognummer B1665820
CAS-Nummer: 302904-82-1
Molekulargewicht: 494.7 g/mol
InChI-Schlüssel: CFIFSLBCJAXYTC-PWMMASGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atocalcitol is a vitamin D3 analogue . It is used in the study for psoriasis . The molecular weight of Atocalcitol is 494.71 and its formula is C32H46O4 .


Molecular Structure Analysis

The molecular structure of Atocalcitol is represented by the formula C32H46O4 . The exact mass is calculated to be 494.33961 .


Physical And Chemical Properties Analysis

Atocalcitol is a solid substance . It has a molecular weight of 494.71 and its formula is C32H46O4 . It is soluble in DMSO at 25 mg/mL (ultrasonic and warming and heat to 60°C) .

Wissenschaftliche Forschungsanwendungen

Osteoblast Function and Bone Remodeling

Atocalcitol, as a derivative of vitamin D3, has implications in bone health and remodeling. Studies have demonstrated its role in affecting osteoblast function. For instance, arsenic trioxide (ATO), which is used in tumor treatment, can adversely affect bone remodeling. A study found that ATO treatment impacts osteoblast differentiation and function, leading to decreased bone turnover markers and bone mineral density (BMD) in rats (Hu et al., 2012). This highlights Atocalcitol's potential role in mitigating these effects and maintaining bone health.

Effects on Bladder Conditions

Atocalcitol has been studied for its effects on bladder conditions. A double-blind, randomized, placebo-controlled study assessed the efficacy of elocalcitol (a form of Atocalcitol) in women with overactive bladder and idiopathic detrusor overactivity. Although the primary endpoint was not achieved, the study found that elocalcitol significantly reduced the frequency of incontinence episodes and improved patients' perception of bladder condition (Digesu et al., 2012).

Application in Autoimmune Prostatitis Treatment

Atocalcitol has been evaluated for its efficacy in treating experimental autoimmune prostatitis. In a study, the vitamin D receptor agonist elocalcitol showed marked inhibitory activity on cell proliferation and demonstrated potent anti-inflammatory properties in human prostate cells. The treatment significantly inhibited intraprostatic cell infiltrate and reduced the production of proinflammatory cytokines in mice models, suggesting its potential in treating chronic prostatitis/chronic pelvic pain syndrome (Penna et al., 2006).

Impact on Glucose Metabolism and Atherosclerosis

Atocalcitol's influence extends to metabolic processes. A study indicated that serum osteocalcin, which is affected by Atocalcitol, is associated with glucose metabolism and atherosclerosis parameters in type 2 diabetes patients. This suggests its role in managing diabetes and possibly influencing the development of atherosclerosis (Kanazawa et al., 2009).

Role in Inflammatory Responses and Endometriosis

Atocalcitol has been studied for its anti-inflammatory properties, particularly in the context of endometriosis. Research shows that elocalcitol reduces endometriosis development in a mouse model by inhibiting peritoneal inflammation and macrophage recruitment, highlighting its potential therapeutic application in managing endometriosis-related inflammation and pain (Mariani et al., 2012).

Eigenschaften

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11+,25-12-/t21-,27+,28+,29-,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIFSLBCJAXYTC-FJLAUVHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COCC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atocalcitol

CAS RN

302904-82-1
Record name Atocalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302904821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATOCALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3292R3H7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atocalcitol
Reactant of Route 2
Atocalcitol
Reactant of Route 3
Reactant of Route 3
Atocalcitol
Reactant of Route 4
Atocalcitol
Reactant of Route 5
Atocalcitol
Reactant of Route 6
Atocalcitol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.